molecular formula C6H8N2 B183211 3,6-Dimethylpyridazine CAS No. 1632-74-2

3,6-Dimethylpyridazine

Cat. No.: B183211
CAS No.: 1632-74-2
M. Wt: 108.14 g/mol
InChI Key: BGVTUIRPHLSMJU-UHFFFAOYSA-N
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Description

3,6-Dimethylpyridazine is an organic compound with the molecular formula C6H8N2. It belongs to the class of diazines, which are six-membered aromatic heterocycles containing two nitrogen atoms. This compound is characterized by the presence of two methyl groups attached to the third and sixth positions of the pyridazine ring. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ether solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethylpyridazine can be synthesized through several methods. One common method involves the reaction of carbon tetrachloride with dimethylamine in the presence of a copper chloride catalyst. Another method involves the condensation of carbon tetrachloride with dimethylamine in the presence of zinc or tin .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines .

Scientific Research Applications

3,6-Dimethylpyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is utilized in catalysis and coordination chemistry. Additionally, its electron-deficient nature allows it to participate in electron transfer reactions, making it useful in various chemical processes .

Comparison with Similar Compounds

  • Pyridazine
  • 3,5-Dimethylpyridazine
  • 4,6-Dimethylpyridazine
  • Pyrimidine
  • Pyrazine

Comparison: 3,6-Dimethylpyridazine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to pyridazine, the presence of methyl groups in this compound enhances its solubility and alters its electron distribution, making it more reactive in certain chemical reactions. This distinguishes it from other similar compounds and makes it valuable in specific applications .

Properties

IUPAC Name

3,6-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVTUIRPHLSMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335759
Record name 3,6-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-74-2
Record name 3,6-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic route used to produce 3,6-dimethylpyridazine?

A1: The synthesis of this compound, often unavailable commercially, is achieved through a three-step process. Starting with methyl acetoacetate (CH3COCH2COOCH2CH3), the compound undergoes cyclization with hydrazine hydrate followed by dehydrogenation reactions. This route is considered highly effective for obtaining this compound. []

Q2: How is the structure of this compound confirmed?

A2: The structure of synthesized this compound is verified using spectroscopic techniques. Primarily, 1H Nuclear Magnetic Resonance (1H NMR) and electrospray ionization mass spectrometry (MS-ESI) are employed to characterize the compound and confirm its identity. []

Q3: Can this compound be used as a precursor for other compounds?

A3: Yes, this compound serves as a valuable starting material for synthesizing various derivatives. For instance, it reacts with bistrifluoromethyl-s-tetrazine to produce 4,5-dichloro-3,6-bistrifluoromethylpyridazine. This dichloro derivative can be further treated with potassium fluoride to yield perfluoro-3,6-dimethylpyridazine. []

Q4: Does the reactivity of methyl groups in this compound 1-oxide differ from those in other pyridazine derivatives?

A4: Interestingly, the 3- and 6-methyl groups in this compound 1-oxide exhibit similar reactivity. This contrasts with the reactivity pattern observed in 3,6-dichloropyridazine 1-oxide, where the two chlorine atoms display distinct reactivity. []

Q5: How does this compound-4,5-dicarboxylic acid react with o-phenylenediamine?

A5: The reaction of diethyl this compound-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride leads to the formation of 1,4-dimethyl-6,11-dihydropyridazino[4,5-c][1,6]benzodiazocine-5,12-dione. This compound can be further dehydrated to yield 1,4-dimethylpyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. []

Q6: What is the significance of 13C-15N spin-spin coupling constants in understanding the structure of this compound?

A6: Analysis of 13C-15N nuclear spin-coupling constants (nJ(C-N)) in 3-methylpyridazine and this compound provides insights into the influence of nitrogen lone pairs on coupling constants. The large positive values observed for 1J(C-N) in these compounds contrast sharply with pyridine, highlighting the structural differences and electronic environments. []

Q7: Can this compound be used to synthesize complex ligands?

A7: Yes, this compound serves as a starting point for synthesizing planar, π-conjugated pyridazine-based biscarbene ligands. These ligands, analogs of 1,10-phenanthroline, demonstrate flexibility in coordinating with transition metals like silver(I), copper(I), and rhodium(I). []

Q8: What unique reactions does this compound undergo with dimethyl acetylenedicarboxylate?

A8: In acetonitrile, this compound reacts with dimethyl acetylenedicarboxylate to primarily yield an azepino[1,2-b]pyridazine derivative. This reaction pathway diverges from that of other pyridazines like pyridazine and 3-methylpyridazine, which predominantly form pyrido[1,2-b]pyridazines under the same conditions. []

Q9: Can this compound derivatives undergo spirocyclisation reactions?

A9: Yes, diethyl this compound-4,5-dicarboxylate undergoes spirocyclisation with 1,3-diphenylguanidine in the presence of sodium hydride to yield a 6,9-dimethyl derivative of a diazaspirodecadiene. This reaction highlights the potential for synthesizing complex heterocyclic systems using this compound derivatives. []

Q10: Has this compound been investigated in the context of iron carbonyl complexes?

A10: While specific details are limited, research on iron carbonyl complexes involving both pyridazine and this compound has been conducted. [] This suggests potential applications of these complexes in areas like catalysis or materials science.

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